Ethyl 3-(1H-imidazol-2-YL)propanoate
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Overview
Description
Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound with the molecular formula C8H12N2O2 . It is also known as Ethyl-3-(1H-imidazol-1-yl)propanoat .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(1H-imidazol-2-YL)propanoate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
Ethyl 3-(1H-imidazol-2-YL)propanoate is a solid at room temperature . It has a molecular weight of 168.2 g/mol .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Ethyl 3-(1H-imidazol-2-YL)propanoate is a precursor in the synthesis of various novel compounds. For example, it has been used in the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives. These compounds were synthesized through the condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid followed by reactions with different substituted alkyl halides. The synthesized compounds were characterized using 1H NMR, EI-MS, and IR spectroscopic techniques (Jadhav et al., 2008).
Reactivity Studies
Ethyl 3-(1H-imidazol-2-YL)propanoate's reactivity has been explored in various studies. One investigation focused on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes. This study successfully synthesized ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating the compound's versatility in organic synthesis (Asadi et al., 2021).
Transformation into Other Compounds
Ethyl 3-(1H-imidazol-2-YL)propanoate is also involved in the transformation into other valuable compounds. For instance, its derivatives have been converted into 2,3-dihydro-1H-imidazole-2-thione derivatives via a 'sulfur-transfer reaction'. Such transformations highlight the compound's utility in generating a wide array of chemical entities for further biological or chemical investigations (Jasiński et al., 2008).
In Vitro Anticoagulant Activity
In the medical research domain, derivatives of Ethyl 3-(1H-imidazol-2-YL)propanoate have been evaluated for their anticoagulant properties. A series of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, synthesized from ethyl 3-oxo-3-(arylamino)propanoate derivatives, demonstrated potential anticoagulant abilities. This underlines the compound's significance in the development of new therapeutic agents (Yang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(1H-imidazol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXNQRMDCPWIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1H-imidazol-2-YL)propanoate |
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